molecular formula C30H24ClN5O4 B12637581 2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B12637581
M. Wt: 554.0 g/mol
InChI Key: CXXROTRHFWUWOR-UHFFFAOYSA-N
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Description

2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, an epoxyisoindole structure, and a carboxylic acid group

Preparation Methods

The synthesis of 2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Formation of the Epoxyisoindole Structure: The epoxyisoindole structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phthalimide, under basic conditions.

    Final Coupling and Carboxylation: The final step involves coupling the tetrazole and epoxyisoindole intermediates, followed by carboxylation using carbon dioxide under high pressure and temperature conditions.

Chemical Reactions Analysis

2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, owing to its diverse functional groups.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar compounds to 2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid include:

    Tetrazole Derivatives: Compounds containing the tetrazole ring, such as losartan and candesartan, which are used as antihypertensive agents.

    Epoxyisoindole Derivatives: Compounds with the epoxyisoindole structure, which are studied for their potential anticancer and antimicrobial activities.

    Chlorophenyl Derivatives: Compounds with the chlorophenyl group, such as chlorpromazine, which is used as an antipsychotic medication.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H24ClN5O4

Molecular Weight

554.0 g/mol

IUPAC Name

3-[(1-benzhydryltetrazol-5-yl)-(4-chlorophenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

InChI

InChI=1S/C30H24ClN5O4/c31-21-13-11-20(12-14-21)26(35-17-30-16-15-22(40-30)23(29(38)39)24(30)28(35)37)27-32-33-34-36(27)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,22-26H,17H2,(H,38,39)

InChI Key

CXXROTRHFWUWOR-UHFFFAOYSA-N

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C(C4=CC=C(C=C4)Cl)C5=NN=NN5C(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O

Origin of Product

United States

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